![molecular formula C26H44Cl2FeP2Pd B8642773 1,1'-Bis(di-tert-butylphosphino)ferrocene-palladium dichloride](/img/structure/B8642773.png)
1,1'-Bis(di-tert-butylphosphino)ferrocene-palladium dichloride
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Overview
Description
1,1’-Bis(DI-T-butylphosphino)ferrocene palladium dichloride is an organometallic compound widely used as a catalyst in various chemical reactions. It is known for its high stability and efficiency in catalyzing cross-coupling reactions, making it a valuable tool in organic synthesis and industrial applications .
Preparation Methods
The preparation of 1,1’-Bis(DI-T-butylphosphino)ferrocene palladium dichloride typically involves the reaction of 1,1’-Bis(DI-T-butylphosphino)ferrocene with bis(acetonitrile)palladium(II) chloride. The process includes mixing the ferrocene derivative with an organic solvent and stirring the mixture at elevated temperatures under a nitrogen atmosphere. The palladium precursor is then added, and the reaction mixture is stirred for several hours before cooling, crystallizing, and filtering to obtain the final product . This method is known for its simplicity and high yield.
Chemical Reactions Analysis
1,1’-Bis(DI-T-butylphosphino)ferrocene palladium dichloride is primarily used as a catalyst in various cross-coupling reactions, including:
Suzuki Coupling: Involves the reaction of aromatic halides with boronic acids to form biaryl compounds.
Heck Reaction: Couples alkenes with aryl halides to form substituted alkenes.
Buchwald-Hartwig Cross Coupling: Forms carbon-nitrogen bonds by coupling aryl halides with amines.
Sonogashira Coupling: Couples terminal alkynes with aryl or vinyl halides to form substituted alkynes
Common reagents used in these reactions include aryl halides, boronic acids, alkenes, amines, and terminal alkynes. The major products formed are biaryl compounds, substituted alkenes, carbon-nitrogen bonded compounds, and substituted alkynes.
Scientific Research Applications
1,1’-Bis(DI-T-butylphosphino)ferrocene palladium dichloride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-nitrogen bonds.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Facilitates the production of drug intermediates and active pharmaceutical ingredients.
Industry: Used in the production of fine chemicals, agrochemicals, and materials science
Mechanism of Action
The compound acts as a catalyst by facilitating the formation and breaking of chemical bonds during reactions. It coordinates with reactants to form intermediate complexes, which then undergo transformations to yield the desired products. The palladium center plays a crucial role in these processes, enabling the activation of substrates and the formation of new bonds .
Comparison with Similar Compounds
1,1’-Bis(DI-T-butylphosphino)ferrocene palladium dichloride is unique due to its high stability and efficiency as a catalyst. Similar compounds include:
1,1’-Bis(DI-T-butylphosphino)ferrocene: Used as a ligand in various catalytic reactions.
Bis(triphenylphosphine)palladium(II) chloride: Another palladium-based catalyst used in cross-coupling reactions.
Tetrakis(triphenylphosphine)palladium(0): A widely used catalyst in organic synthesis .
These compounds share similar applications but differ in their stability, reactivity, and efficiency.
Properties
Molecular Formula |
C26H44Cl2FeP2Pd |
---|---|
Molecular Weight |
651.7 g/mol |
IUPAC Name |
ditert-butyl(cyclopenta-1,4-dien-1-yl)phosphane;dichloropalladium;iron(2+) |
InChI |
InChI=1S/2C13H22P.2ClH.Fe.Pd/c2*1-12(2,3)14(13(4,5)6)11-9-7-8-10-11;;;;/h2*7-10H,1-6H3;2*1H;;/q2*-1;;;2*+2/p-2 |
InChI Key |
LZWLLMFYVGUUAL-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(C)P(C1=C[CH-]C=C1)C(C)(C)C.CC(C)(C)P(C1=C[CH-]C=C1)C(C)(C)C.Cl[Pd]Cl.[Fe+2] |
Origin of Product |
United States |
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